4-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Overview
Description
4-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, an azetidine moiety, and a brominated benzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be induced using a dehydrating agent like thionyl chloride.
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Bromination and Methoxylation of Benzoyl Group: : The benzoyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Methoxylation can be achieved by reacting the brominated benzoyl compound with methanol in the presence of a base like sodium methoxide.
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Coupling with Pyridine Carboxamide: : The final step involves coupling the azetidine derivative with pyridine-2-carboxamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the brominated benzoyl group, potentially converting it to a hydroxyl group.
Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of significant interest. It can be used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits anticancer activity, it may inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-chloro-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 4-{[1-(2-fluoro-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Uniqueness
Compared to its analogs, the brominated version may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric interactions.
This detailed overview provides a comprehensive understanding of 4-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c1-24-10-2-3-14(18)13(6-10)17(23)21-8-12(9-21)25-11-4-5-20-15(7-11)16(19)22/h2-7,12H,8-9H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOUSLBYFLUAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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